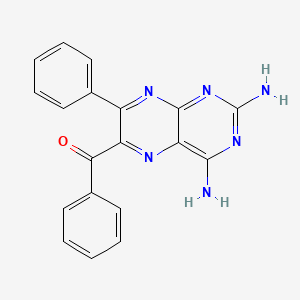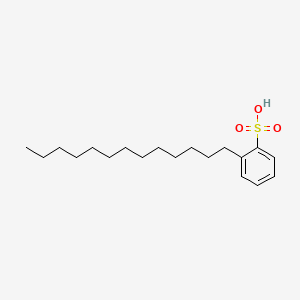
2-tridecylbenzenesulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tridecylbenzenesulfonic acid is an organosulfur compound with the molecular formula C19H32O3S. It is a derivative of benzenesulfonic acid where a tridecyl group is attached to the benzene ring. This compound is known for its surfactant properties, making it useful in various industrial applications.
Méthodes De Préparation
2-Tridecylbenzenesulfonic acid is typically synthesized through a sulfonation reaction. The most common method involves the reaction of tridecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction conditions usually include a temperature range of 30-60°C and a 1:1 molar ratio of sulfur trioxide to tridecylbenzene . This method is widely used in industrial production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
2-Tridecylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The sulfonic acid group can be substituted with other functional groups using various reagents.
Common reagents used in these reactions include sulfuric acid, phosphorus pentachloride, and various oxidizing agents . The major products formed from these reactions are sulfonamides, sulfonyl chlorides, and esters.
Applications De Recherche Scientifique
2-Tridecylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Its surfactant properties make it useful in biological research for cell lysis and protein extraction.
Medicine: It is used in the formulation of certain pharmaceuticals due to its ability to enhance drug solubility.
Industry: It is widely used in detergents, emulsifiers, and dispersants due to its excellent cleansing, foaming, and emulsifying properties .
Mécanisme D'action
The mechanism of action of 2-tridecylbenzenesulfonic acid primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in detergents and emulsifiers, where it helps to disperse and stabilize mixtures of oil and water .
Comparaison Avec Des Composés Similaires
2-Tridecylbenzenesulfonic acid is similar to other sulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid. its long tridecyl chain provides unique properties, such as enhanced hydrophobicity and better surfactant capabilities. This makes it more effective in applications requiring strong emulsifying and dispersing properties .
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
These compounds share similar chemical structures but differ in their alkyl or aryl substituents, which influence their physical and chemical properties.
Propriétés
Numéro CAS |
531501-83-4 |
|---|---|
Formule moléculaire |
C19H32O3S |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22) |
Clé InChI |
PVXSFEGIHWMAOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


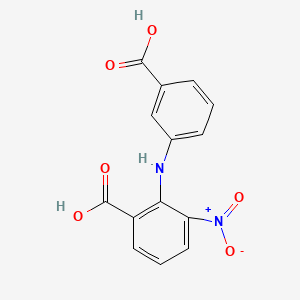
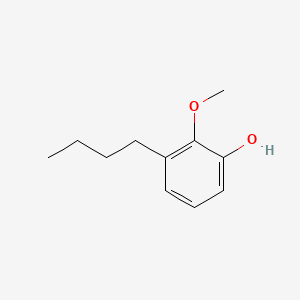
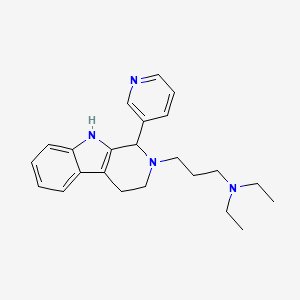
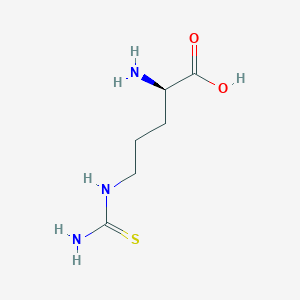


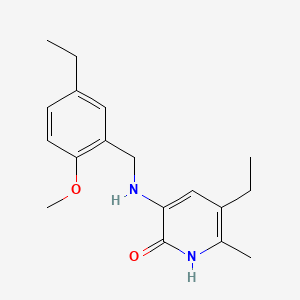
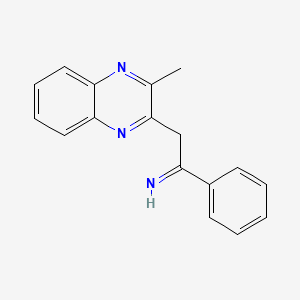

![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
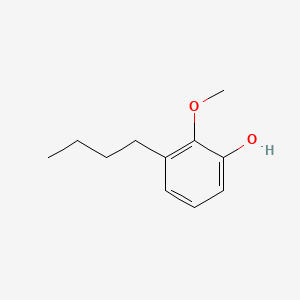
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)

